Pyrazinamide-15N,d3
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Overview
Description
Pyrazinamide-15N,d3 is a stable isotope labelled compound . It has a molecular formula of C5H2D3N215NO and a molecular weight of 127.12 . It is categorized under antibacterial, research tools, pharmaceutical, and stable isotope labelled compounds .
Synthesis Analysis
The synthesis of pyrazinamide analogues, which could be similar to the synthesis of this compound, has been reported in the literature . The synthesis involved the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine . Another method involved using pyrazinamide as the starting material for haloakylation, and then halo-alkylpyrazinamides were reacted with appropriate heterocyclic rings .Molecular Structure Analysis
The molecular structure of pyrazinamide, the parent compound of this compound, has been studied using modern gas electron diffraction method . The accuracy and precision of molecular parameters have been investigated, and the average experimental precision was determined to be 0.004 Å for bond lengths and 0.2 degrees for angles .Chemical Reactions Analysis
The equilibrium solubility of pyrazinamide, the parent compound of this compound, in aqueous-cosolvent mixtures of 1,4-dioxane or ethanol has been determined at 298.15 K . Solubilities were adequately correlated with the modified Nearly Ideal Binary Solvent/Redlich–Kister model .Physical And Chemical Properties Analysis
This compound is a neat product . The solubility of pyrazinamide, the parent compound of this compound, in mixed solvents has been studied . Pyrazinamide is preferentially solvated by water in water-rich mixtures and cosolvent-rich mixtures, but preferentially solvated by cosolvent in mixtures with intermediate compositions .Scientific Research Applications
Pyrazinamide's Role in TB Treatment : Pyrazinamide is a cornerstone antimicrobial drug for TB treatment, crucial for shortening drug therapy by 3 months and reducing disease relapse rates (Lamont, Dillon, & Baughn, 2020).
Drug Resistance Issues : A significant challenge in using Pyrazinamide is the emergence of resistance, primarily due to mutations in the Mycobacterium tuberculosis pncA gene. This resistance is a concern, especially in multidrug-resistant TB strains (Miotto et al., 2014).
Mechanism of Action : Pyrazinamide is believed to disrupt membrane transport and energetics in Mycobacterium tuberculosis. Its activity correlates with low membrane potential and is potentiated by acid pH, suggesting a unique mode of action among TB drugs (Zhang et al., 2003).
Potential New Targets for Pyrazinamide : Recent research indicates that apart from pncA, the aspartate decarboxylase (PanD) gene could be a new target of Pyrazinamide in Mycobacterium tuberculosis, offering insights for new therapeutic approaches (Shi et al., 2014).
Diagnostic Challenges : Due to the diverse genetic variants causing Pyrazinamide resistance and the technical challenges in phenotypic testing, developing a reliable molecular diagnostic assay for resistance detection remains difficult (Miotto et al., 2014).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Pyrazinamide-15N,d3, like its parent compound Pyrazinamide, is involved in various biochemical reactions. It interacts with several enzymes and proteins, including the enzyme pyrazinamidase, which is involved in the conversion of the prodrug Pyrazinamide to its active form, pyrazinoic acid . This interaction is crucial for the drug’s activity against Mycobacterium tuberculosis .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly those infected with Mycobacterium tuberculosis. It is known to kill or stop the growth of these bacteria, making it an essential drug for treating tuberculosis . It influences cell function by disrupting the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to pyrazinoic acid in the bacilli, where it interferes with fatty acid synthase FAS I . This disrupts the bacterium’s ability to synthesize new fatty acids, thereby inhibiting its growth and replication. This compound also acts as a protonophore, disrupting intrabacterial pH homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that doubling the human-equivalent dose of Pyrazinamide significantly reduces the lung bacillary burden in mice and guinea pigs .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the biosynthesis of coenzyme A . It interacts with enzymes such as pyrazinamidase and potentially disrupts the synthesis of pantothenate and coenzyme A, which are crucial for bacterial survival .
Subcellular Localization
Research on Pyrazinamide suggests that it can maintain its intracellular pH independently of the surrounding pH in primary human macrophages .
Properties
IUPAC Name |
3,5,6-trideuteriopyrazine-2-(15N)carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHBUMCGVEMRF-GTNCALAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=N1)[2H])C(=O)[15NH2])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676121 |
Source
|
Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-81-1 |
Source
|
Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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